m-PEG12-acid

Beschreibung

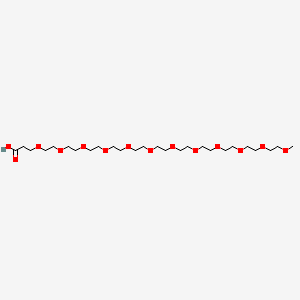

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-acid for Researchers and Drug Development Professionals

Introduction

m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical component in modern biopharmaceutical research and development. Its unique properties make it an invaluable tool in the construction of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene glycol units, ending in a carboxylic acid functional group. This heterobifunctional structure allows for precise and controlled bioconjugation.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C26H52O14 | --INVALID-LINK-- |

| Molecular Weight | 588.68 g/mol | --INVALID-LINK-- |

| CAS Number | 2135793-73-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Solubility and Storage

| Solvent | Solubility | Notes | Source |

| Water | Soluble | --INVALID-LINK-- | |

| DMSO | Soluble | Heating and sonication may be required for high concentrations. | --INVALID-LINK-- |

| DMF | Soluble | --INVALID-LINK-- | |

| DCM | Soluble | --INVALID-LINK-- | |

| Storage Conditions | Store at -20°C, protect from moisture. | Stock solutions can be stored at -80°C for up to 6 months. | --INVALID-LINK-- |

Applications in Drug Development

The distinct structural features of this compound make it a versatile tool in drug development, primarily as a linker molecule.

PROTACs

In the development of PROTACs, this compound serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule, while its length is a critical parameter for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for inducing target protein degradation.[1][2]

Antibody-Drug Conjugates (ADCs)

For ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The hydrophilic nature of the PEG linker can improve the pharmacokinetic profile of the ADC by reducing aggregation and immunogenicity, and potentially increasing its circulation half-life.[3]

Key Experimental Protocols

The primary utility of this compound lies in its ability to form stable amide bonds with primary amines. This is typically achieved by activating the carboxylic acid group.

Activation of this compound and Amide Bond Formation

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Amine-containing molecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker is often used for protein conjugation.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Note: The efficiency of the conjugation reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE for protein conjugations.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

The following diagram outlines the key steps in a typical bioconjugation experiment using this compound.

Caption: Step-by-step workflow for bioconjugation with this compound.

References

An In-depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acid with twelve PEG units (m-PEG12-acid), a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Aimed at researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a methyl ether (methoxy) group at one terminus and a carboxylic acid group at the other, connected by a chain of twelve repeating ethylene glycol units. This specific arrangement provides a combination of hydrophilicity, flexibility, and defined length, which are crucial for its applications.

The terminal methoxy group offers stability and prevents unwanted crosslinking reactions, while the carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on various molecules such as proteins, peptides, or small molecule drugs.

It is important to note that while the CAS number 2135793-73-4 is frequently used for this compound, the CAS number 125220-94-2 is also associated with what appears to be a structurally identical or highly similar molecule.[1][2][3] Researchers should be aware of this and may encounter both identifiers in literature and commercial listings.

Physicochemical and Biological Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a valuable tool in bioconjugation and drug delivery. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for poorly soluble drugs.[4][5]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₅₂O₁₄ | |

| Molecular Weight | 588.68 g/mol | |

| CAS Number | 2135793-73-4 (primary), 125220-94-2 (also cited) | |

| Appearance | White to off-white solid or solid-liquid mixture | |

| Purity | Typically ≥95% or ≥98% | |

| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | |

| Solubility in DMSO | 100 mg/mL (169.87 mM) with ultrasonic treatment and warming to 54°C | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. |

Applications in Bioconjugation and PROTACs

The primary application of this compound is as a heterobifunctional linker in bioconjugation. The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules to form a stable amide bond. This process, often referred to as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the modified molecule.

A significant and rapidly growing application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general methodology for the conjugation of this compound to a primary amine-containing molecule and subsequent characterization.

Amide Coupling of this compound to a Protein (General Protocol)

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by reaction with a protein.

Materials:

-

This compound

-

Protein with available primary amine groups (e.g., Lysozyme)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM each).

-

Dissolve the protein in the Reaction Buffer to a suitable concentration (e.g., 5 mg/mL).

-

-

Activation of this compound:

-

To the this compound solution, add a molar excess of EDC (e.g., 5-fold) and NHS (e.g., 5-fold).

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated m-PEG12-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

-

Characterization of this compound and its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and purity of this compound. The characteristic peaks of the methoxy group protons and the ethylene glycol repeating units can be observed. For PEG derivatives in deuterated dimethyl sulfoxide (DMSO-d6), the hydroxyl proton of any unreacted PEG starting material can be observed, which is useful for determining the purity of the final acid product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or mass spectrometry (MS)) is commonly used to assess the purity of this compound and to analyze the resulting bioconjugates. For protein conjugates, size-exclusion chromatography (SEC-HPLC) can be employed to separate the PEGylated protein from the unconjugated protein and to assess the degree of PEGylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, general precautions for handling PEG compounds should be followed. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and ensure good ventilation. For detailed safety information, refer to the SDS provided by the supplier.

Conclusion

This compound is a well-defined and versatile linker that plays a crucial role in modern drug development and bioconjugation. Its defined length, hydrophilicity, and terminal reactive group make it an ideal component for enhancing the properties of biomolecules and for the construction of complex therapeutic modalities such as PROTACs. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide on the Synthesis and Characterization of m-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical heterobifunctional linker used extensively in pharmaceutical sciences and drug development. Its structure, featuring a methoxy-terminated oligoethylene glycol chain of precisely twelve ethylene glycol units and a terminal carboxylic acid, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These properties are paramount in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer to connect a targeting moiety to a therapeutic payload. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the sequential addition of ethylene glycol units followed by the oxidation of a terminal alcohol to a carboxylic acid. A common and efficient method is the solid-phase Williamson ether synthesis, which allows for the controlled, stepwise elongation of the PEG chain, followed by oxidation.

Experimental Protocol: Synthesis

Materials:

-

Wang resin

-

Tetraethylene glycol

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Tosyl chloride (TsCl)

-

Potassium tert-butoxide (t-BuOK)

-

Benzyl bromide

-

Trifluoroacetic acid (TFA)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl)

-

Sodium chlorite (NaClO2)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether.

Procedure:

-

Monomer Preparation: A tetraethylene glycol monomer protected with a tosyl group at one end and a dimethoxytrityl group at the other is synthesized. This allows for the stepwise addition of the monomer unit.

-

Solid-Phase Synthesis:

-

Wang resin is swelled in THF in a peptide synthesis vessel.

-

The resin is deprotonated with t-BuOK in THF.

-

The deprotonated resin is coupled with the tosylated tetraethylene glycol monomer via a Williamson ether formation reaction.

-

The DMTr protecting group is removed with a dilute acid to allow for the next coupling cycle.

-

This cycle of deprotonation, coupling, and detritylation is repeated to achieve the desired chain length of twelve ethylene glycol units.[1]

-

-

Cleavage from Resin: The synthesized m-PEG12-alcohol is cleaved from the solid support using trifluoroacetic acid.[1]

-

Oxidation to Carboxylic Acid:

-

The purified m-PEG12-alcohol is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, phosphate buffer).

-

A catalytic amount of TEMPO and sodium hypochlorite are added to the solution to initiate the oxidation of the primary alcohol to an aldehyde.

-

Sodium chlorite is then added to oxidize the intermediate aldehyde to the final carboxylic acid. This two-step, one-pot procedure is highly efficient and compatible with the PEG backbone.[2][3]

-

-

Purification: The final this compound product is purified using column chromatography or preparative reverse-phase HPLC to ensure high purity.

Synthesis Pathway Diagram

Caption: General oxidation step for this compound synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of the repeating ethylene glycol units, the methoxy terminus, and the carboxylic acid group.

¹H NMR Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

~3.38 ppm (singlet, 3H): Protons of the terminal methoxy (CH₃O-) group.

-

~3.64 ppm (multiplet, 44H): Protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-).[4]

-

~3.77 ppm (triplet, 2H): Protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

~2.63 ppm (triplet, 2H): Protons of the methylene group alpha to the carbonyl group of the acid.

-

A broad singlet corresponding to the acidic proton (-COOH) may be observed depending on the solvent and concentration.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

~59.0 ppm: Carbon of the terminal methoxy (CH₃O-) group.

-

~70.5 ppm: Carbons of the ethylene glycol backbone (-O-CH₂-CH₂-O-).

-

~72.0 ppm: Carbon of the methylene group adjacent to the methoxy group (-O-CH₂-CH₂-O-CH₃).

-

~69.0 ppm: Carbon of the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

~172.0 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | ~3.38 (s, 3H), ~3.64 (m, 44H), ~3.77 (t, 2H), ~2.63 (t, 2H) ppm |

| ¹³C NMR | Chemical Shift (δ) | ~59.0, ~70.5, ~72.0, ~69.0, ~172.0 ppm |

Table 1: Summary of Expected NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used technique for PEG compounds.

-

Expected Mass: The calculated molecular weight of this compound (C₂₅H₅₀O₁₃) is 558.66 g/mol .

-

ESI-MS Analysis: In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the sodiated adduct [M+Na]⁺ at m/z 581.65. Adducts with other ions like potassium [M+K]⁺ may also be observed.

| Technique | Parameter | Expected Value |

| ESI-MS | [M+Na]⁺ (m/z) | 581.65 |

Table 2: Summary of Expected Mass Spectrometry Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass identification.

Experimental Protocol: HPLC

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: ELSD, CAD, or Mass Spectrometer.

-

Expected Result: A single major peak corresponding to this compound, with purity typically >95%.

| Technique | Parameter | Typical Conditions/Expected Outcome |

| HPLC | Purity | >95% (as determined by peak area) |

Table 3: Summary of HPLC Purity Analysis for this compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its successful application in drug delivery and bioconjugation. The methodologies outlined in this guide provide a robust framework for obtaining and verifying high-purity this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers, facilitating the advancement of novel therapeutics that rely on this well-defined and versatile PEG linker.

References

- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of m-PEG12-acid in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide focuses on the mechanism of action of a specific and widely used linker, m-PEG12-acid, in the context of PROTAC design and function. We will delve into its role in facilitating ternary complex formation, its impact on the physicochemical properties of the PROTAC molecule, and provide detailed experimental protocols for the synthesis and evaluation of this compound-containing PROTACs.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

The linker is not merely a passive spacer but plays a crucial role in several aspects of PROTAC function:

-

Ternary Complex Formation: The length, flexibility, and chemical composition of the linker dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[3]

-

Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and pharmacokinetic properties of the PROTAC molecule.[4]

-

Selectivity: The linker can influence the selective degradation of one protein over another, even when the POI-binding ligand targets multiple proteins.

This compound: A Key Linker in PROTAC Design

This compound is a monodisperse polyethylene glycol (PEG) linker with a terminal carboxylic acid group. The "m" signifies a methoxy group capping one end of the PEG chain, while the "12" indicates the number of ethylene glycol units. The carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.[5]

Mechanism of Action of this compound in PROTACs

The mechanism of action of this compound as a PROTAC linker is multifaceted:

-

Flexibility and Ternary Complex Formation: The flexible nature of the PEG chain allows the POI and E3 ligase to adopt an optimal orientation for ubiquitination within the ternary complex. This conformational adaptability is crucial for accommodating the diverse topographies of different target proteins and E3 ligases.

-

Hydrophilicity and Solubility: The ethylene glycol repeats in the this compound linker impart hydrophilicity to the PROTAC molecule. This is particularly important as many POI and E3 ligase ligands are hydrophobic. Improved aqueous solubility can enhance the overall developability of the PROTAC and prevent aggregation.

-

Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, an optimal balance is often achieved. The flexible nature of the PEG linker may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.

-

Length Optimization: The 12-unit length of the this compound linker provides a significant span between the two ligands. The optimal linker length is target-dependent, and a 12-unit PEG linker has been shown to be effective in various PROTAC designs.

Quantitative Data on PROTACs with PEG Linkers

| PROTAC Name/Identifier | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC with 12-atom PEG linker | ERα | Not Specified | Not Specified | Effective Degradation | Not Specified | |

| BTK Degrader with PEG linker | BTK | CRBN | Mino | <10 | >85 | |

| BETd-24-6 (contains PEG units) | BRD4 | CRBN | Jurkat | Not Specified | Not Specified |

Note: The data presented is illustrative of the performance of PROTACs with PEG linkers of a length comparable to this compound. The exact DC50 and Dmax values are highly dependent on the specific POI, E3 ligase, and cellular context.

Experimental Protocols

Synthesis of a PROTAC using this compound Linker

This protocol describes a general method for synthesizing a PROTAC by forming an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized ligand (either for the POI or the E3 ligase).

Materials:

-

This compound

-

Amine-functionalized POI or E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Dissolution: Dissolve the amine-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to assess the formation and stability of the ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips

-

Recombinant purified target protein (POI) and E3 ligase

-

PROTAC compound

-

SPR running buffer

Protocol:

-

Immobilization: Immobilize either the POI or the E3 ligase onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

-

Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no non-specific binding.

-

-

Ternary Complex Analysis:

-

Pre-incubate a constant concentration of the non-immobilized protein with a series of concentrations of the PROTAC.

-

Inject these mixtures over the immobilized protein surface.

-

The resulting sensorgrams will show an enhanced binding response if a ternary complex is formed.

-

-

Data Analysis: Analyze the sensorgram data to determine the binding kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Visualizations

Signaling Pathway

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untitled Document [arxiv.org]

- 4. This compound | PEG analogue | CAS# 125220-94-2 | InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Strategic Role of m-PEG12-acid as a Heterobifunctional Linker in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, m-PEG12-acid has emerged as a critical tool, offering a unique combination of properties that enhance the performance of these next-generation drugs. This technical guide provides a comprehensive overview of the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its role in biological systems.

Core Properties and Heterobifunctional Nature of this compound

This compound, or methoxy-polyethylene glycol (12)-acid, is a heterobifunctional linker characterized by a methoxy-capped polyethylene glycol (PEG) chain of twelve repeating ethylene glycol units, terminating in a carboxylic acid functional group. This distinct architecture underpins its utility in bioconjugation.

-

Methoxy Cap: The methoxy group at one terminus provides stability and prevents undesirable crosslinking reactions, ensuring that the linker remains monofunctional at that end.[1]

-

PEG Chain (12 units): The twelve-unit PEG spacer is the cornerstone of this linker's advantageous properties. It imparts hydrophilicity to the entire molecule, which is crucial for improving the solubility and reducing the aggregation of hydrophobic drug payloads.[1][2] This enhanced solubility often allows for a higher drug-to-antibody ratio (DAR) in ADCs without compromising the conjugate's stability.[3] The PEG chain also creates a "hydration shell," which can shield the conjugate from enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life.[3]

-

Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amine groups present on biomolecules, such as the lysine residues of antibodies or other proteins. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C26H52O14 | |

| Molecular Weight | 588.68 g/mol | |

| CAS Number | 2135793-73-4 | |

| Appearance | Solid-Liquid Mixture | |

| Purity | Typically ≥95% | |

| Solubility | Water, DMSO, DCM, DMF |

Applications in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The properties of the linker directly influence the ADC's stability, pharmacokinetics, and therapeutic index.

The inclusion of a PEG spacer, such as the 12-unit chain in this compound, has been shown to significantly impact ADC performance. While direct head-to-head comparisons of a wide range of PEG lengths are often specific to the antibody and payload, studies have demonstrated the benefits of medium-length PEG chains. For instance, amide-coupled ADCs bearing two pendant 12-unit PEG chains have demonstrated favorable stability and pharmacokinetic profiles.

Table 2: Comparative Performance Data of ADCs with PEG Linkers

| Parameter | Linker | ADC System | Result | Reference(s) |

| In Vitro Cytotoxicity (IC50) | m-PEG12 | Anti-CD30 ADC | ~10 ng/mL | |

| Clearance (in vivo) | Pendant (P-(PEG12)2) | Trastuzumab-DM1 (DAR 8) | Significantly slower clearance compared to linear L-PEG24 | |

| Drug-to-Antibody Ratio (DAR) | m-PEG12 | DTPM-Val-Ala-PBD | Increased DAR compared to no PEG |

Experimental Protocol: Conjugation of this compound to an Antibody

This protocol outlines a general procedure for the conjugation of a drug payload, functionalized with this compound, to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-Payload conjugate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Activation Buffer.

-

Adjust the concentration of the mAb to a working range (e.g., 5-10 mg/mL).

-

-

Activation of this compound-Payload:

-

Dissolve the this compound-Payload, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). A typical molar ratio is 1:2:4 (acid:EDC:NHS).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound-Payload solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final DAR and should be optimized.

-

Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

-

Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Visualizing the ADC Mechanism of Action

The following diagram illustrates the general mechanism of action of an ADC utilizing a non-cleavable linker like this compound.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of m-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of m-PEG12-acid (methoxy-dodecaethylene glycol-acid), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility characteristics of this molecule is paramount for its effective handling, formulation, and application in various experimental and developmental workflows.

Core Properties of this compound

This compound is characterized by a monodisperse polyethylene glycol (PEG) chain of twelve ethylene glycol units, capped with a methoxy group at one end and a carboxylic acid group at the other. This structure imparts a hydrophilic nature to the molecule, significantly influencing its solubility profile. The hydrophilic PEG spacer generally enhances solubility in aqueous media, a key feature for its use in biological applications.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, available information and the general properties of similar PEGylated molecules allow for a reliable assessment. The following table summarizes the known solubility of this compound.

| Solvent | Chemical Class | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | Requires ultrasonic treatment and warming to 54°C for optimal dissolution. |

| Water | Protic | Soluble | The hydrophilic PEG chain and the carboxylic acid group contribute to its aqueous solubility. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | - |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | - |

| Tetrahydrofuran (THF) | Ether | Soluble | - |

Solvent Compatibility

The compatibility of this compound with a variety of solvents is critical for its use in chemical synthesis, purification, and formulation. Based on the known solubility of PEG compounds, a general compatibility profile can be inferred.

Compatible Solvents (Generally Good Solubility):

-

Polar Aprotic Solvents: DMSO, DMF, Acetonitrile

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Dioxane

-

Aqueous Buffers: Phosphate-Buffered Saline (PBS) and other buffers that do not contain primary amines which could react with the carboxylic acid group.

Less Compatible Solvents (Lower Solubility):

-

Alcohols: While many PEGs have some solubility in alcohols like methanol and ethanol, it can be lower compared to more polar aprotic solvents.

-

Toluene: Solubility of PEGs in toluene is often limited but can be increased with heating.

-

Hydrocarbons: Hexane, Heptane (Generally insoluble).

-

Ether (Diethyl): Generally insoluble.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in a specific solvent, based on the widely used shake-flask method followed by concentration analysis.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be well above the expected solubility.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples using an orbital shaker or periodic vortexing for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

-

Immediately filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or LC-MS method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

-

Logical Workflow for Solvent Compatibility Assessment

The following diagram illustrates a logical workflow for assessing the compatibility of this compound with a new solvent system for a specific application.

Caption: Logical workflow for assessing this compound solvent compatibility.

This guide provides a foundational understanding of this compound's solubility and solvent compatibility. Researchers are encouraged to perform specific solubility tests for their unique applications and solvent systems to ensure optimal performance and reproducibility.

References

The m-PEG12-acid Spacer: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) spacers has become a cornerstone in the design of sophisticated therapeutics, enhancing their efficacy, safety, and pharmacokinetic profiles. Among the various PEG linkers available, m-PEG12-acid has emerged as a critical component in the development of next-generation bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the this compound spacer, its physicochemical properties, and its applications, supplemented with experimental protocols and visual representations of its role in complex biological systems.

Core Characteristics of this compound

This compound is a monodisperse PEG linker characterized by a methoxy-capped chain of twelve ethylene glycol units and a terminal carboxylic acid. This defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The hydrophilic nature of the PEG chain imparts several advantageous properties to the molecules it modifies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier specifications.[1]

| Property | Value |

| Chemical Formula | C26H52O14 |

| Molecular Weight | ~588.7 g/mol |

| Appearance | White solid to colorless oil |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage | Recommended at -20°C |

Key Advantages of the m-PEG12 Spacer

The integration of an this compound spacer into a therapeutic molecule offers several distinct advantages:

-

Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, mitigating aggregation issues.

-

Improved Pharmacokinetics: The hydrodynamic radius of the conjugated molecule is increased, which can reduce renal clearance and extend its circulation half-life.

-

Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenic potential.

-

Precise Spacer Length: The defined length of the 12-unit PEG chain provides a precise and flexible spacer to connect two molecular entities without steric hindrance.

Applications in Advanced Therapeutics

The unique properties of this compound make it an ideal linker for two of the most promising areas of modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The inclusion of a PEG12 spacer can significantly improve the pharmacokinetic profile of an ADC.

Quantitative Impact of PEG12 Linker on ADC Clearance:

A study systematically evaluating the effect of PEG linker length on the clearance of an ADC in rats demonstrated that a PEG12 spacer significantly reduces the clearance rate compared to ADCs with no PEG or shorter PEG chains.[2]

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from Burke et al., 2017.[2]

This data highlights that a plateau in clearance reduction is reached around the PEG8-PEG12 length, making this compound an optimal choice for balancing improved pharmacokinetics with synthetic accessibility.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

The flexibility and hydrophilicity of the this compound linker can facilitate the proper orientation of the two binding moieties, enhancing the efficiency of ternary complex formation and subsequent target protein degradation. While specific quantitative data for PEG12 in PROTACs is often context-dependent, the ability to synthetically tune the linker length with discrete PEG units is a key strategy in optimizing PROTAC performance.[4]

Experimental Protocols

The following section provides detailed methodologies for the conjugation of this compound to a primary amine-containing molecule, a common step in the development of ADCs and PROTACs.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine to form a stable amide bond.

Materials:

-

This compound

-

Molecule with a primary amine (e.g., antibody, protein, or small molecule)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous DMSO immediately before use.

-

Prepare the amine-containing molecule in the appropriate coupling buffer.

-

-

Activation of this compound:

-

In a reaction vessel, dissolve this compound in activation buffer.

-

Add a molar excess of EDC (typically 1.5-2 equivalents) and NHS (typically 1.5-2 equivalents) to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated m-PEG12-NHS ester solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the coupling buffer to facilitate the reaction with the primary amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

-

For proteins and antibodies, size-exclusion chromatography is commonly used.

-

For small molecule conjugates, reverse-phase HPLC is often employed.

-

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as:

-

LC-MS: To determine the molecular weight of the conjugate and confirm the addition of the this compound spacer.

-

HPLC: To assess the purity of the conjugate.

-

NMR: For detailed structural characterization of small molecule conjugates.

-

-

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships involving the this compound spacer.

Caption: Experimental workflow for this compound conjugation.

Caption: PROTAC mechanism of action.

Caption: ADC development and mechanism workflow.

Conclusion

The this compound spacer is a versatile and powerful tool in the arsenal of drug development professionals. Its well-defined structure and advantageous physicochemical properties enable the creation of more soluble, stable, and effective bioconjugates. As the fields of ADCs and PROTACs continue to advance, the rational design and implementation of linkers such as this compound will be paramount in translating innovative therapeutic concepts into clinical realities. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important building block in their drug discovery and development endeavors.

References

The Role of m-PEG12-acid in Advancing Targeted Protein Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide focuses on m-PEG12-acid, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and development of novel PROTACs. We will delve into the core principles of PROTAC technology, the specific attributes of this compound as a linker, and provide an overview of the experimental methodologies used to characterize the resulting protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation utilizes small molecules to induce the selective removal of disease-causing proteins through the ubiquitin-proteasome system (UPS). PROTACs are at the forefront of this technology. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-based inhibitors.[1]

The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1] The length, rigidity, and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in PROTAC design. Its structure features a terminal carboxylic acid group and a methoxy-capped chain of twelve ethylene glycol units.

Key Properties of this compound:

-

Hydrophilicity: The PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and potentially enhance cell permeability.

-

Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Defined Length: With a precise length of 12 ethylene glycol units, this compound allows for systematic studies on the impact of linker length on PROTAC activity. The optimal linker length is target-dependent and often requires empirical determination.

-

Reactive Handle: The terminal carboxylic acid provides a convenient reactive site for conjugation to an amine-containing ligand (either the POI-binding ligand or the E3 ligase ligand) through a stable amide bond formation.

Synthesis of PROTACs Utilizing this compound

The synthesis of a PROTAC using this compound typically involves standard amide coupling reactions. The general workflow consists of sequentially coupling the POI ligand and the E3 ligase ligand to the this compound linker.

Experimental Protocols for PROTAC Characterization

The evaluation of a novel PROTAC's efficacy requires a series of well-defined experiments. Below are detailed protocols for key assays used to characterize PROTACs. While a specific PROTAC utilizing an this compound linker with published, detailed experimental data was not identified in the conducted search, the following represents the standard methodologies in the field.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in the level of the target protein.

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Perform the same steps for the loading control antibody.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to study the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

Objective: To characterize the binding interactions between the PROTAC, the target protein, and the E3 ligase.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant target protein

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

PROTAC compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binding affinity (KD) and kinetics (kon, koff) of the PROTAC for the immobilized protein.

-

Separately, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an in-solution affinity measurement method.

-

-

Ternary Complex Formation Analysis:

-

Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.

-

The resulting sensorgrams will show the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the affinity of the target protein for the PROTAC-E3 ligase binary complex to the affinity of the target protein for the PROTAC alone. A cooperativity value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.

-

Signaling Pathways in Targeted Protein Degradation

The overarching signaling pathway involved in PROTAC-mediated degradation is the Ubiquitin-Proteasome System.

Data Presentation

While specific data for a PROTAC utilizing an this compound linker is not available in the public domain based on the conducted searches, the following table illustrates how such data would be presented.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Binding Affinity (KD, nM) to POI | Binding Affinity (KD, nM) to E3 Ligase | Ternary Complex Cooperativity (α) |

| Hypothetical-1 | Protein X | VHL Ligand | This compound | Data | Data | Data | Data | Data |

| Hypothetical-2 | Protein Y | CRBN Ligand | This compound | Data | Data | Data | Data | Data |

Conclusion

This compound represents a valuable tool in the medicinal chemist's toolbox for the rational design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity offer favorable properties for optimizing PROTAC efficacy. The systematic evaluation of PROTACs containing this compound and other PEG-based linkers will continue to provide crucial insights into the structure-activity relationships that govern targeted protein degradation. As the field of TPD advances, the careful selection and design of linkers like this compound will be paramount in developing the next generation of potent and selective protein degraders for therapeutic intervention. Further research is warranted to fully explore and publish the potential of this compound in various PROTAC constructs.

References

The Strategic Application of m-PEG12-acid in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates. In this context, the strategic use of well-defined linkers has become paramount. Among these, m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid, has emerged as a critical component in the design of sophisticated drug delivery systems. Its defined length, hydrophilicity, and versatile reactivity make it an invaluable tool in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based delivery platforms. This technical guide provides an in-depth exploration of the core applications of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Properties and Advantages of this compound

This compound is a heterobifunctional linker characterized by a methoxy-capped polyethylene glycol chain of twelve repeating ethylene glycol units and a terminal carboxylic acid. This unique structure imparts several advantageous properties for drug delivery applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H52O14 | [1] |

| Molecular Weight | 588.68 g/mol | [1] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [1] |

| Physical Form | White solid to colorless oil | |

| Storage | -20°C | [1] |

The hydrophilic nature of the PEG chain is instrumental in mitigating the hydrophobicity of many potent cytotoxic payloads used in ADCs and small molecule inhibitors in PROTACs. This enhanced hydrophilicity can significantly improve the solubility and stability of the resulting conjugate, preventing aggregation and reducing the likelihood of immunogenic responses.[2] The defined length of the PEG12 chain allows for precise control over the spacing between the targeting moiety and the payload, which can be critical for optimal biological activity.

Applications in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a crucial role in the conjugate's stability in circulation and the efficient release of the cytotoxic payload at the target site. The incorporation of PEG chains, such as in this compound, into ADC linkers has been shown to improve their pharmacokinetic profiles.

A key advantage of using PEG linkers is the ability to increase the drug-to-antibody ratio (DAR) without inducing aggregation, which is often a challenge with hydrophobic payloads. This allows for the delivery of a higher concentration of the therapeutic agent to the tumor cells.

Table 2: Impact of PEG12 Linker Architecture on ADC Pharmacokinetics

| ADC Linker Architecture (DAR 8) | Clearance Rate (in rats) | Key Finding | Reference |

| Linear (L-PEG24) | High | A branched PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics. | |

| Pendant (P-(PEG12)2) | Low | Slower clearance and a nearly 3-fold higher area under the curve (AUC) compared to the linear linker. |

The data suggests that the spatial arrangement of the PEG chains can significantly influence the pharmacokinetic properties of the ADC, with branched structures offering superior performance.

Role in PROTACs for Targeted Protein Degradation

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The flexible and hydrophilic nature of a PEG linker like this compound can provide the optimal length and spatial orientation to facilitate this interaction. Furthermore, the enhanced solubility imparted by the PEG chain can improve the overall physicochemical properties and cell permeability of the PROTAC molecule.

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Use in Nanoparticle Drug Delivery

The surface functionalization of nanoparticles with PEG chains, a process known as PEGylation, is a well-established strategy to improve their systemic circulation time and reduce uptake by the reticuloendothelial system (RES). This compound can be conjugated to the surface of various nanoparticles, such as lipid nanoparticles (LNPs) or metallic nanoparticles, to create a hydrophilic shield. This "stealth" effect prolongs the nanoparticle's half-life in the bloodstream, allowing for greater accumulation at the target site through passive or active targeting mechanisms.

Table 3: General Impact of PEGylation on Nanoparticle Properties

| Parameter | Effect of PEGylation | Rationale |

| Circulation Half-life | Increased | Reduced opsonization and RES uptake. |

| Solubility & Stability | Increased | Hydrophilic PEG chains prevent aggregation. |

| Immunogenicity | Decreased | Shielding of the nanoparticle surface from immune recognition. |

Experimental Protocols

Activation of this compound using EDC/NHS Chemistry

The conjugation of this compound to amine-containing molecules, such as antibodies or small molecule linkers, typically proceeds through the activation of its carboxylic acid group to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing molecule (e.g., antibody, peptide, small molecule)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl or Glycine, pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column or dialysis cassettes for purification

Protocol for Antibody Conjugation:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer.

-

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

In a separate tube, dissolve EDC and NHS in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over this compound is typically used.

-

Add the this compound stock solution to the EDC/NHS solution. The molar ratio of this compound to the antibody should be optimized to achieve the desired degree of labeling.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Antibody:

-

Add the activated m-PEG12-NHS ester solution to the antibody solution.

-

Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

For SEC, use a column with an appropriate molecular weight cutoff, equilibrated with PBS. Collect the fractions corresponding to the antibody-PEG conjugate.

-

Characterization of the Conjugate

The resulting conjugate should be thoroughly characterized to determine the degree of labeling (DOL), purity, and stability.

Table 4: Techniques for Characterization of this compound Conjugates

| Technique | Purpose |

| UV-Vis Spectroscopy | Determine protein concentration. |

| Size-Exclusion Chromatography (SEC-HPLC) | Assess purity and detect aggregation. |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirm the molecular weight of the conjugate and determine the DOL. |

| Hydrophobic Interaction Chromatography (HIC) | Evaluate changes in hydrophobicity upon conjugation. |

| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the targeting moiety is retained. |

Conclusion

This compound is a versatile and powerful tool in the design of advanced drug delivery systems. Its well-defined structure and hydrophilic properties enable the fine-tuning of the physicochemical and pharmacokinetic properties of ADCs, PROTACs, and nanoparticles. The ability to enhance solubility, improve stability, and prolong circulation half-life makes this compound a valuable asset for researchers and drug developers seeking to optimize the therapeutic potential of their drug candidates. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this compound in the development of next-generation targeted therapies.

References

An In-depth Technical Guide to m-PEG12-acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG12-acid, a critical component in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, CAS number and molecular weight, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a methoxy group at one terminus and a carboxylic acid at the other. The PEG chain consists of twelve repeating ethylene glycol units. This structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to molecules it is conjugated with.

There are two Chemical Abstracts Service (CAS) numbers frequently associated with this compound: 125220-94-2 and 2135793-73-4 .[1][2][3][4] Various chemical suppliers use these numbers interchangeably, and they refer to the same molecular structure. Researchers should be aware of this dual listing when sourcing the material.

Quantitative Data Summary